molecular formula C7H11Cl3N2O B11797995 2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride

2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride

Cat. No.: B11797995
M. Wt: 245.5 g/mol
InChI Key: YHAYEUKCSIHGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H9ClN2O·2HCl. It is a crystalline solid with a molecular weight of 245.5 g/mol . This compound is known for its versatility and stability, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 5-chloropyridine-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C7H11Cl3N2O

Molecular Weight

245.5 g/mol

IUPAC Name

2-amino-1-(5-chloropyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C7H9ClN2O.2ClH/c8-5-1-2-6(10-4-5)7(11)3-9;;/h1-2,4,7,11H,3,9H2;2*1H

InChI Key

YHAYEUKCSIHGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(CN)O.Cl.Cl

Origin of Product

United States

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